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molecular formula C7H5ClN2S B8355373 2-Propargylthio-5-chloropyrimidine

2-Propargylthio-5-chloropyrimidine

Cat. No. B8355373
M. Wt: 184.65 g/mol
InChI Key: KCFLVIFHMXKXSG-UHFFFAOYSA-N
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Patent
US04423047

Procedure details

A mixture of 5-chloropyrimidine-2-thione (5 mmol) and triethylamine (5 mmol) was stirred together in dichloromethane (40 ml) for 5 min before propargyl bromide (6 mmol) was added. The mixture was stirred at room temperature for 1 h before the solvent was evaporated. The residue was triturated with water (20 ml), and the solid recrystallized from methanol; yield 87%, m.p. 66° C. 1H NMR (CDCl3): δ2.16 (HC≡, t, J 2 Hz), 3.88 (CH2, d, J 2 Hz), 8.80 (H-4, H-6). IR (KBr): 3300 Cm-1 (HC≡).
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
6 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][C:5](=[S:8])[NH:6][CH:7]=1.C(N(CC)CC)C.[CH2:16](Br)[C:17]#[CH:18]>ClCCl>[CH2:18]([S:8][C:5]1[N:6]=[CH:7][C:2]([Cl:1])=[CH:3][N:4]=1)[C:17]#[CH:16]

Inputs

Step One
Name
Quantity
5 mmol
Type
reactant
Smiles
ClC=1C=NC(NC1)=S
Name
Quantity
5 mmol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
6 mmol
Type
reactant
Smiles
C(C#C)Br
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h before the solvent
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with water (20 ml)
CUSTOM
Type
CUSTOM
Details
the solid recrystallized from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C#C)SC1=NC=C(C=N1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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